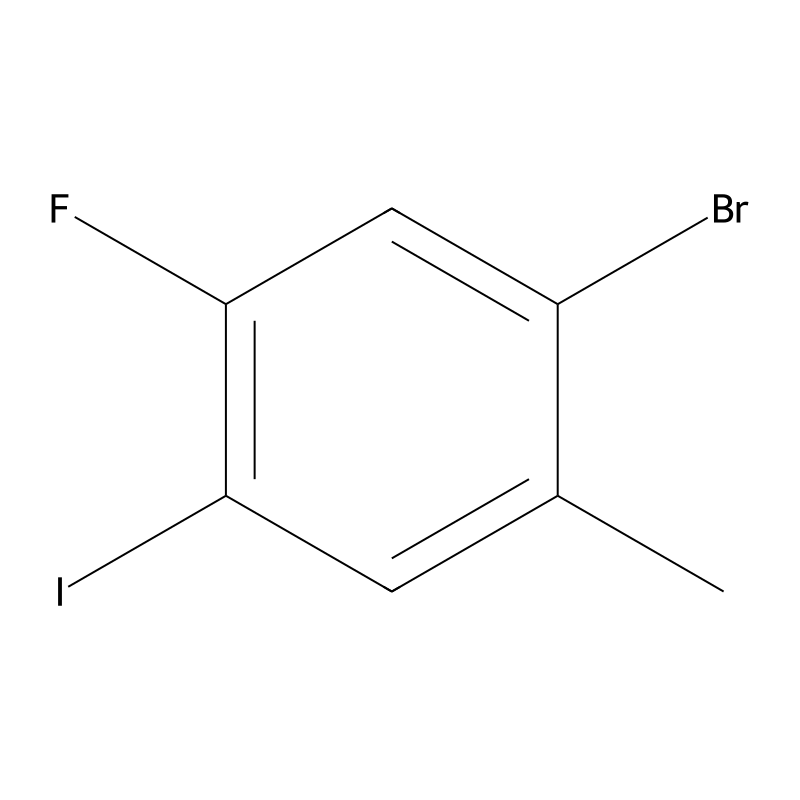

1-Bromo-5-fluoro-4-iodo-2-methylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Bromo-5-fluoro-4-iodo-2-methylbenzene is an aromatic compound characterized by the presence of bromine, fluorine, iodine, and a methyl group attached to a benzene ring. Its molecular formula is , and it has a molecular weight of 314.92 g/mol. This compound is notable for its unique halogen substituents, which can significantly influence its chemical reactivity and biological properties.

There is no current scientific research available on the mechanism of action of 2-Bromo-4-fluoro-5-iodotoluene in any biological system.

- Toxicity: Halogenated aromatics can vary in toxicity. Some can be harmful if inhaled, ingested, or absorbed through the skin.

- Flammability: Aromatic hydrocarbons can be flammable. However, the presence of halogens might influence this property.

- Reactivity: The halogen atoms can be reactive under specific conditions.

Organic synthesis

The presence of bromine, fluorine, and iodine substituents makes 2-Bromo-4-fluoro-5-iodotoluene an attractive intermediate for organic synthesis. These halogens can participate in various reactions, such as nucleophilic substitution, cross-coupling reactions, and eliminations, allowing the construction of complex molecules ().

Medicinal chemistry

Aromatic compounds with halogen substituents can exhibit interesting biological properties. 2-Bromo-4-fluoro-5-iodotoluene could potentially be a starting material for the synthesis of novel drug candidates. However, further research would be needed to explore its biological activity and potential therapeutic applications.

Material science

Halogenated aromatic compounds can be used in the development of functional materials. For instance, they can be incorporated into polymers to modify their properties such as conductivity or thermal stability. The specific properties of 2-Bromo-4-fluoro-5-iodotoluene could potentially be useful in material science applications, but more research is needed in this area.

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles under suitable conditions.

- Electrophilic Aromatic Substitution: The presence of multiple halogens can direct electrophiles to specific positions on the aromatic ring.

- Cross-Coupling Reactions: This compound can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which is significant in synthetic organic chemistry.

The synthesis of 1-bromo-5-fluoro-4-iodo-2-methylbenzene can be achieved through several methods, often involving the manipulation of precursor compounds:

- Halogenation: Starting from a suitable methyl-substituted benzene, sequential halogenation can introduce bromine, fluorine, and iodine.

- Lithiation and Substitution: Utilizing n-butyllithium in tetrahydrofuran as a base allows for the lithiation of the aromatic ring, followed by subsequent reactions with halogenated compounds to introduce the desired substituents .

A general procedure involves:

- Cooling diisopropylamine in tetrahydrofuran and adding n-butyllithium.

- Introducing a precursor compound like 4-bromo-2-fluoro-1-iodobenzene.

- Reacting with methyl iodide to yield the target compound.

1-Bromo-5-fluoro-4-iodo-2-methylbenzene has potential applications in various fields:

- Pharmaceuticals: Its unique structure may serve as a scaffold for drug development.

- Material Science: Compounds like this are often used in the synthesis of advanced materials due to their electronic properties.

- Organic Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules.

Several compounds share structural similarities with 1-bromo-5-fluoro-4-iodo-2-methylbenzene. Here are a few notable examples:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 1-Bromo-2-fluoro-5-iodo-4-methylbenzene | 861928-20-3 | 0.95 |

| 1-Bromo-2-fluoro-4-iodo-3-methylbenzene | 886762-55-6 | 0.88 |

| 2-Bromo-1-fluoro-4-iodo-3-methylbenzene | 1805192-05-5 | 0.88 |

Uniqueness

The uniqueness of 1-bromo-5-fluoro-4-iodo-2-methylbenzene lies in its specific combination of halogens and the position of the methyl group on the benzene ring. This configuration may impart distinct chemical properties compared to other similar compounds, influencing both reactivity and potential applications in organic synthesis and medicinal chemistry.